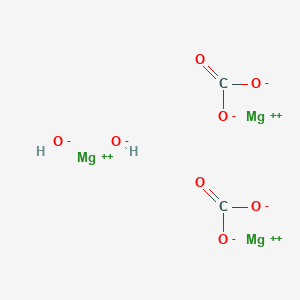
Kinsei
概要
説明
“Kinsei” is a term that is associated with a specific compound, but based on the search results, it seems there might be some confusion or misinterpretation. The closest match found is “Ginsenoside Compound K,” a secondary ginsenoside derived from the major ginsenosides found in ginseng (Panax ginseng). Ginsenoside Compound K is known for its enhanced bioavailability and solubility compared to its parent ginsenosides, making it a compound of significant interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
Ginsenoside Compound K is primarily produced through biotransformation processes. The major ginsenosides, such as Rb1, Rb2, and Rc, undergo enzymatic hydrolysis to yield Compound K. This biotransformation can be achieved using specific microbial strains or enzymes that facilitate the hydrolysis of glycosidic bonds .
Industrial Production Methods
Industrial production of Ginsenoside Compound K involves the use of fermentation techniques. Ginseng extracts are subjected to fermentation using microorganisms like Lactobacillus or Aspergillus species. This process not only enhances the yield of Compound K but also improves its pharmacokinetic properties .
化学反応の分析
Types of Reactions
Ginsenoside Compound K undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone or aldehyde groups in the structure.
Substitution: Substitution reactions can occur at the glycosidic bonds, where different sugar moieties can be attached or removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of Compound K with modified functional groups, which can exhibit different pharmacological properties .
科学的研究の応用
Ginsenoside Compound K has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel ginsenoside derivatives with potential therapeutic benefits.
Biology: Studies have shown its role in modulating cellular pathways and gene expression.
Medicine: Compound K exhibits anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. .
作用機序
Ginsenoside Compound K exerts its effects through various molecular targets and pathways:
AMP-activated protein kinase (AMPK): It activates AMPK, which plays a crucial role in regulating energy homeostasis.
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): It inhibits the NF-κB pathway, reducing inflammation.
Peroxisome proliferator-activated receptors (PPARs): It modulates PPARs, influencing lipid metabolism and glucose homeostasis.
類似化合物との比較
Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Uniqueness
Ginsenoside Compound K is unique due to its enhanced bioavailability and solubility compared to its parent ginsenosides. This makes it more effective in exerting its pharmacological effects. Additionally, its ability to modulate multiple molecular pathways simultaneously gives it a broader therapeutic potential .
特性
IUPAC Name |
trimagnesium;dicarbonate;dihydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWBPOEMYKKBY-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Mg3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-28-9 | |
| Record name | Magnesium carbonate hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















